N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
Description
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a triazole-based acetamide derivative characterized by a 4-fluoro-phenyl group attached to the acetamide moiety and a 5-mercapto-4-methyl-substituted 1,2,4-triazole ring.
Properties
Molecular Formula |
C11H11FN4OS |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
InChI Key |
KGEYJPWSQSHLST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide typically involves the reaction of 4-fluoroaniline with 2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)acetic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution of the fluoro group can result in various substituted derivatives.
Scientific Research Applications
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Triazole and Acetamide Moieties
The following table summarizes key structural analogs and their properties:
Key Observations:
Triazole Substituents: Mercapto Group (Target Compound): The -SH group may enhance antioxidant activity or metal chelation, similar to thiol-containing compounds in and . Methyl vs. Hybrid Cores: Thiazolo-triazole hybrids () exhibit enhanced anti-infective activity but may suffer from reduced solubility compared to simpler triazoles .
Acetamide Substituents: 4-Fluoro-phenyl (Target): Fluorine’s electronegativity may improve membrane permeability and metabolic stability compared to bromophenyl (Compound 26, Ev1) or acetylphenyl (6a, Ev8) .
Biological Activity
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a mercapto group and a fluorophenyl moiety , which enhances its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 266.29 g/mol. The presence of the mercapto group allows for the formation of disulfides and facilitates interactions with proteins and enzymes.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by functionalization to yield the desired product. Common methods include:
- Cyclization : Involves the reaction of 5-methyl-4H-[1,2,4]triazole derivatives with acetamide.
- Functionalization : The introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. For instance:
- Antibacterial Efficacy : The compound has shown moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, triazole compounds demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 32 to 128 µg/mL against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Enterobacter aerogenes | 32 |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound exhibited significant antifungal activity against Candida albicans, with IC50 values comparable to standard antifungal agents .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using DPPH and ABTS assays. Compounds in this class have shown promising results in scavenging free radicals, indicating their potential utility in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Study : A recent study synthesized various triazole derivatives and tested their antimicrobial activities. Among them, this compound showed a notable reduction in bacterial growth compared to controls .
- Anticancer Research : Another investigation into triazole derivatives indicated that certain compounds exhibited anticancer properties in human colon cancer cell lines (HCT116). The compound's ability to induce apoptosis was assessed through IC50 values that highlighted its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
